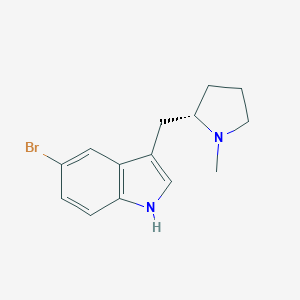

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXOJXALBTZEFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649546 | |

| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208464-41-9 | |

| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. This molecule is of significant interest to researchers in pharmaceutical development, particularly as it is the enantiomeric impurity of a key intermediate in the synthesis of Eletriptan, a selective serotonin 5-HT₁B/₁D receptor agonist for migraine therapy.[1][2] This document details the compound's structural, thermal, and solubility characteristics, outlines protocols for its analytical characterization, and provides essential information on its handling, storage, and synthesis. The insights herein are intended to support scientists in impurity profiling, stereoselective synthesis, and quality control applications.

Introduction and Strategic Significance

This compound, identified by CAS Number 208464-41-9, is a chiral indole derivative.[3][4] It is structurally the (S)-enantiomer of the corresponding (R)-isomer, which serves as a critical building block for the drug Eletriptan.[1][5] In the context of pharmaceutical manufacturing, this (S)-isomer is classified as "Eletriptan USP Related Compound B (S-Isomer)," making its detection and quantification a regulatory necessity to ensure the chiral purity and safety of the final active pharmaceutical ingredient (API).[3]

A thorough understanding of its physical properties is not merely academic; it is fundamental to developing robust analytical methods for its separation from the desired (R)-isomer and for designing efficient purification strategies to control its presence in the synthetic pathway of Eletriptan.

Core Physicochemical Properties

The physical properties of a molecule dictate its behavior in various experimental and processing conditions. As enantiomers, the (S)- and (R)-isomers share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, density, and solubility in achiral solvents). Therefore, where direct experimental data for the (S)-isomer is not publicly available, data from its (R)-counterpart serves as a scientifically valid proxy.

Molecular Structure and Identity

-

IUPAC Name: 5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole[6]

-

Synonyms: Eletriptan USP Related Compound B (S-Isomer)[3]

-

Chemical Structure:

Summary of Physical Properties

| Property | Value | Source / Justification |

| Molecular Formula | C₁₄H₁₇BrN₂ | PubChem |

| Molecular Weight | 293.20 g/mol | Simson Pharma |

| Monoisotopic Mass | 292.05751 Da | PubChem[7][8] |

| Boiling Point | 412.9 ± 25.0 °C (at 760 mmHg) | Benchchem (data for (R)-isomer)[1] |

| Density | 1.4 ± 0.1 g/cm³ | Benchchem (data for (R)-isomer)[1] |

| Physical State | Solid (presumed) | Based on synthesis protocols for (R)-isomer[9] |

| Solubility | Soluble in Dichloromethane (DCM), Methanol | AXEL[2] |

| Storage Temperature | -20°C | AXEL, Benchchem[1][2] |

Solubility Profile: Practical Implications

The documented solubility in moderately polar organic solvents like dichloromethane and methanol is a key practical characteristic.[2] This profile is advantageous for several reasons:

-

Chromatography: It allows for straightforward sample preparation for Reverse-Phase and Chiral HPLC analysis, where methanol is a common mobile phase component.

-

Reaction Chemistry: Its solubility in aprotic solvents like DCM is suitable for a range of synthetic modifications, should they be required.

-

Purification: This solubility behavior guides the choice of solvent systems for crystallization. For instance, a common strategy involves dissolving the crude material in a good solvent (like DCM or MTBE) and then inducing precipitation by adding an anti-solvent (like heptane).[9]

Analytical Characterization and Methodologies

Confirming the identity and purity of this compound requires a suite of analytical techniques. The most critical of these is chiral chromatography, which is essential to resolve it from its (R)-enantiomer.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule due to the presence of two basic nitrogen atoms, which are readily protonated to form [M+H]⁺.

-

Key Diagnostic Feature: The presence of a bromine atom provides a definitive isotopic signature. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in two prominent peaks in the mass spectrum for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak of nearly equal intensity, separated by approximately 2 m/z units. This pattern is a powerful confirmatory tool.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in methanol/water (50:50).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions (ESI+):

-

Scan Range: 100-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas Flow: 800 L/Hr.

-

Chiral High-Performance Liquid Chromatography (HPLC)

The single most important analytical task is to separate the (S)- and (R)-enantiomers. This cannot be achieved with standard achiral HPLC and requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for this class of compounds.

-

Column Selection: Start with a widely applicable polysaccharide-based chiral column, such as a Daicel Chiralpak® IA or IB column. These phases often provide good selectivity for compounds with stereocenters adjacent to nitrogen atoms.

-

Mobile Phase Screening (Isocratic):

-

Prepare a test sample containing both the (R)- and (S)-isomers, if available, or the racemic mixture. Dissolve in the mobile phase.

-

Screen with standard mobile phase systems for normal phase mode, which often gives better selectivity for chiral separations:

-

System 1: n-Hexane / Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).

-

System 2: n-Hexane / Ethanol (85:15 v/v) with 0.1% DEA.

-

-

The addition of a basic modifier like DEA is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the basic analytes are in a neutral state.

-

-

Optimization:

-

Adjust the ratio of the alcohol modifier to optimize the resolution (Rs) and retention time. Increasing the alcohol percentage typically reduces retention time but may also decrease resolution.

-

Evaluate the effect of flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to fine-tune the separation.

-

-

Detection: Use a UV detector set to a wavelength of high absorbance for the indole chromophore (typically around 225 nm or 280 nm).

Synthesis and Purification Overview

While this document focuses on physical properties, their relevance is rooted in the compound's synthesis and purification. The (S)-isomer is typically not synthesized intentionally but arises from non-stereoselective synthesis or the use of starting materials with incomplete chiral purity. The synthesis of its desired (R)-enantiomer, often referred to as BIP, is well-documented and involves the reduction of an amide-ester precursor.[5][9]

The common route involves the reduction of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.[5] This reduction targets both the amide carbonyl and the benzyl ester protecting group to yield the final N-methylated pyrrolidine ring.

Purification of the crude product is essential to remove process-related impurities. A typical procedure based on literature for the (R)-isomer is as follows:[9][10]

-

Dissolution: Dissolve the crude solid in a minimal amount of a suitable solvent at an elevated temperature (e.g., 30-40°C), such as toluene or methyl tert-butyl ether (MTBE).[5][9]

-

Cooling & Precipitation: Gradually cool the solution with stirring to a lower temperature (e.g., 5-10°C) to induce crystallization of the desired product, leaving impurities more soluble in the mother liquor.[10]

-

Filtration & Washing: Collect the precipitated solid by filtration. Wash the filter cake sequentially with a small amount of cold toluene and then a non-polar anti-solvent like n-heptane to remove residual mother liquor.[10]

-

Drying: Dry the purified solid under reduced pressure to obtain the final product.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored at -20°C for maximum stability.[1][2] It should be kept in a tightly sealed container to protect it from moisture and air.

-

Safety: While specific safety data for the (S)-isomer is not available, the data for the (R)-isomer should be used as a guide. It is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of damaging fertility.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of high importance in the quality control of the migraine drug Eletriptan. Its physical properties—particularly its solubility and chromatographic behavior—are the cornerstones upon which robust analytical and purification methods are built. This guide provides the foundational data and validated protocols necessary for researchers and drug development professionals to effectively manage, analyze, and control this critical enantiomeric impurity, thereby ensuring the quality and safety of the final pharmaceutical product.

References

-

PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. [Link]

-

PubChem. This compound. [Link]

-

AXEL. 85-5333-09 5-Bromo-3-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole 5mg 435587. [Link]

- Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

-

PharmaCompass.com. 3-(N-methyl-2(R)-pyrrolidinylmethyl)-5-bromo-1H-indole. [Link]

-

ResearchGate. Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. [Link]

- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. axel.as-1.co.jp [axel.as-1.co.jp]

- 3. :: this compound | CAS No.208464-41-9 | SVAK Lifesciences :: [svaklifesciences.com]

- 4. 208464-41-9|this compound|BLD Pharm [bldpharm.com]

- 5. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 6. This compound | C14H17BrN2 | CID 25272002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]

- 9. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 10. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole chemical structure

An In-depth Technical Guide to (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole: Synthesis, Characterization, and Application

Introduction

This compound is a chiral indole derivative of significant interest in pharmaceutical development. Its core structure, featuring a substituted indole ring linked to a methylpyrrolidine moiety, places it within a class of compounds with notable biological activity. The indole scaffold is a common feature in many natural products and synthetic drugs, often imparting favorable pharmacological properties.[1] Similarly, the pyrrolidine ring is a versatile scaffold widely utilized in medicinal chemistry to explore three-dimensional chemical space and enhance biological interactions.[2][3]

This technical guide provides a comprehensive overview of this compound, with a primary focus on its chemical structure, synthesis, and analytical characterization. While this specific S-enantiomer is often considered in the context of its R-enantiomer, a key intermediate in the synthesis of the anti-migraine medication Eletriptan, understanding its properties is crucial for researchers and professionals in drug development for stereochemical control and impurity profiling.[4][5][6]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | Inferred from R-enantiomer IUPAC name[4][7] |

| Molecular Formula | C₁₄H₁₇BrN₂ | [4] |

| Molecular Weight | 293.20 g/mol | [4][7] |

| Canonical SMILES | CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | Inferred from R-enantiomer SMILES[7] |

| InChI Key | JCXOJXALBTZEFE-RXMQYKEDSA-N | Inferred from R-enantiomer InChIKey |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[8] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol | [4] |

| Storage | Recommended storage at -20°C for long-term stability | [4] |

Synthesis and Manufacturing

The synthesis of 3-substituted indoles is a well-established area of organic chemistry.[1] The preparation of 5-bromoindoles can be achieved through various methods, including the direct bromination of indole or its derivatives.[9][10] The introduction of the substituted pyrrolidinyl methyl group at the 3-position of the indole ring is a key synthetic step.

While specific synthesis routes for the S-enantiomer are less commonly published than for its R-counterpart used in Eletriptan synthesis, the general principles of stereoselective synthesis apply. A common approach for the synthesis of the R-enantiomer involves the reduction of a carbonyl group in a precursor molecule.[6][11] A hypothetical, yet plausible, synthetic workflow for the S-enantiomer would likely start from a chiral precursor to ensure the correct stereochemistry.

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic pathway, adapted from known syntheses of the R-enantiomer. The critical step for ensuring the (S)-configuration would be the use of (S)-proline derivative as a starting material.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Adapted from R-enantiomer synthesis)

The following is a generalized protocol adapted from the synthesis of the R-enantiomer and should be optimized for the S-enantiomer.

Step 1: Preparation of the Grignard Reagent

-

To a solution of 5-bromoindole in an aprotic organic solvent like tetrahydrofuran (THF), slowly add a solution of ethylmagnesium bromide at a controlled temperature.

-

Stir the reaction mixture until the formation of the indolylmagnesium bromide is complete.

Step 2: Coupling with the Chiral Precursor

-

In a separate reaction vessel, activate (S)-N-Cbz-proline.

-

Add the activated proline derivative to the Grignard reagent solution at a low temperature.

-

Allow the reaction to proceed until the formation of the keto-intermediate is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

Step 3: Reduction to the Final Product

-

To a suspension of the keto-intermediate in an appropriate aprotic organic solvent (e.g., diethyl ether or methyl tert-butyl ether), add a reducing agent such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) or lithium aluminium hydride (LAH).[6][11] The choice of reducing agent can influence the reaction conditions and work-up procedure.

-

The reaction is typically conducted at reflux for several hours.[11]

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

Step 4: Purification

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography to yield the pure this compound.[6][12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final product. A purity of >95% is often required for intermediates in pharmaceutical synthesis.[4] Chiral HPLC methods are necessary to determine the enantiomeric excess and quantify the amount of the R-enantiomer present as an impurity.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected exact mass is 292.05751 Da.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure. The spectra would show characteristic signals for the indole and pyrrolidine protons and carbons.

| Analytical Technique | Purpose | Expected Outcome |

| Chiral HPLC | Determine enantiomeric purity | High enantiomeric excess of the S-isomer |

| Reverse-Phase HPLC | Assess chemical purity | Purity >95% |

| Mass Spectrometry | Confirm molecular weight | [M+H]⁺ ion corresponding to the molecular formula |

| ¹H NMR | Elucidate proton environment | Characteristic peaks for aromatic, pyrrolidine, and methyl protons |

| ¹³C NMR | Determine carbon framework | Signals corresponding to the number of unique carbon atoms |

Role in Drug Development and Biological Significance

The primary significance of this molecular scaffold lies in its R-enantiomer, which is a key intermediate in the synthesis of Eletriptan.[4][6][11] Eletriptan is a selective serotonin 5-HT₁B/1D receptor agonist used for the treatment of migraine headaches.[4][5]

The (S)-enantiomer, this compound, is therefore often considered an impurity in the synthesis of Eletriptan.[13] Its synthesis and characterization are crucial for developing analytical methods to detect and quantify it in the final active pharmaceutical ingredient (API). The presence of the undesired enantiomer can affect the efficacy and safety profile of the drug.

Mechanism of Action of Eletriptan

To understand the importance of the stereochemistry of the precursor, it is helpful to consider the mechanism of action of the final drug product, Eletriptan.

Caption: Mechanism of action of Eletriptan, the drug synthesized from the R-enantiomer.

Eletriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT₁B and 5-HT₁D receptors.[4] Activation of 5-HT₁B receptors on cranial blood vessels leads to vasoconstriction, which counteracts the vasodilation associated with migraine attacks. Agonism at 5-HT₁D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. The specific stereochemistry of the (R)-enantiomer is critical for its high affinity and selective binding to these receptors.[4]

Conclusion

This compound is a molecule of significant interest primarily due to its stereochemical relationship with a key intermediate in the synthesis of the anti-migraine drug Eletriptan. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and safety of the final pharmaceutical product. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The principles and protocols discussed herein serve as a foundation for further investigation and application of this important chiral molecule.

References

- Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.

- ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole.

- Benchchem. (n.d.). (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole.

- PubMed. (n.d.). New N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides Acting as Topical and Systemic Anti-Inflammatory Agents.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline.

- Simson Pharma Limited. (n.d.). (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol.

- Google Patents. (n.d.). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

- Pharmaffiliates. (n.d.). (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole.

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

- LGC Standards. (n.d.). (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.

- SVAK Life Sciences. (n.d.). This compound oxalate.

- ChemicalBook. (2025). (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.

- International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles.

- Bentham Science. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ACS Publications. (n.d.). Synthesis and Pharmacological Activity of 3-(2-Pyrrolidinyl)indoles.

- Chemsrc. (2025). CAS#:19137-86-1 | 5-bromo-3-(1-methylpyrrolidin-2-yl)-1H-indole.

- CymitQuimica. (n.d.). This compound.

- Simson Pharma Limited. (n.d.). (R)-5-Bromo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-Indole.

- ResearchGate. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole.

- BOC Sciences. (n.d.). CAS 312949-16-9 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.

- gsrs. (n.d.). (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE.

- Pharmaffiliates. (n.d.). CAS No : 143322-57-0 | Product Name : (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 7. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 12. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

- 13. :: this compound oxalate | SVAK Lifesciences :: [svaklifesciences.com]

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indole, it serves as a valuable building block for more complex molecular architectures. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, while the chiral (S)-1-methylpyrrolidin-2-yl)methyl moiety is crucial for establishing specific stereochemical interactions with biological targets.[1][2] This guide provides a detailed examination of a robust synthetic pathway to this target molecule, focusing on the underlying chemical principles, experimental causality, and practical, reproducible protocols suitable for a research and development setting. While much of the published literature focuses on the (R)-enantiomer as a key intermediate in the synthesis of the anti-migraine drug Eletriptan, the methodologies presented here are directly applicable to the synthesis of the (S)-enantiomer by utilizing the corresponding chiral precursor derived from L-proline.[3][4][5]

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule involves disconnecting the bond between the indole C3 position and the adjacent methylene group. This leads to two primary synthons: a 5-bromoindole nucleus and a chiral C2-substituted pyrrolidine side chain. The most practical and convergent approach involves a Friedel-Crafts-type acylation reaction between 5-bromoindole and an activated derivative of (S)-N-methylproline, followed by a robust reduction of the resulting amide/ketone intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of two key starting materials: 5-bromoindole and the chiral side-chain precursor, (S)-N-methylprolinol.

Synthesis of 5-Bromoindole

5-Bromoindole is a crucial intermediate in pharmaceutical chemistry.[6] Its synthesis is typically achieved through the direct bromination of indole. However, this reaction requires careful control to prevent over-bromination and the formation of undesired isomers.[7] A common strategy involves protecting the indole nitrogen, performing the bromination, and then deprotecting. An alternative, more direct approach involves careful control of stoichiometry and temperature.

Experimental Protocol: Direct Bromination of Indole

-

Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve indole (1 equivalent) in a suitable solvent such as 1,2-dichloroethane. Cool the solution to 0-5°C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.2 equivalents) in the same solvent to the cooled indole solution over 1-2 hours, ensuring the temperature remains below 5°C.[7] Vigorous stirring is essential to ensure rapid mixing and prevent localized high concentrations of bromine.

-

Quenching: After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour. Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

-

Work-up: Neutralize the mixture to a pH of 7 with an aqueous sodium hydroxide solution while keeping the temperature below 30°C. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 5-bromoindole as a solid.

| Parameter | Condition/Value | Rationale |

| Temperature | 0-5°C | Minimizes side reactions and formation of poly-brominated products.[7] |

| Bromine Stoichiometry | 1.0-1.2 eq. | Controlled to favor mono-bromination at the C5 position.[7] |

| Quenching Agent | Sodium Bisulfite | Safely neutralizes unreacted bromine. |

| Typical Yield | 65-75% | Dependent on strict adherence to reaction conditions.[6] |

Synthesis of (S)-N-Methylprolinol

The chiral side chain is synthesized from the readily available and inexpensive amino acid L-proline ((S)-proline). The process involves N-methylation and reduction of the carboxylic acid. A reliable two-step method proceeds through an N-formyl intermediate, which is subsequently reduced using a strong hydride agent like lithium aluminum hydride (LiAlH₄).[8][9][10]

Experimental Protocol: Synthesis of (S)-N-Methylprolinol from L-Proline [9][10]

-

N-Formylation: Dissolve L-proline (1 equivalent) in 97% formic acid. Cool the solution to 5-10°C. Slowly add acetic anhydride (approx. 1.5 equivalents), maintaining the temperature.[9][10] Stir the mixture for 2 hours at room temperature. Quench the reaction by carefully adding ice-cold water. Evaporate the solvent under reduced pressure to obtain crude (S)-(-)-N-formylproline as a viscous oil, which can be used directly in the next step.

-

LiAlH₄ Reduction: In a separate flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (approx. 5 equivalents) in anhydrous tetrahydrofuran (THF). Slowly add a THF solution of the crude (S)-(-)-N-formylproline from the previous step, controlling the addition rate to maintain a gentle reflux.[9]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction to room temperature. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

-

Purification: Filter the resulting off-white precipitate and wash it with THF. Dry the combined filtrate over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the resulting oil by vacuum distillation to afford (S)-N-methylprolinol.[9]

Part II: Core Synthesis via Acylation-Reduction Pathway

This pathway is highly effective, demonstrating excellent control over regioselectivity by directing the substitution to the C3 position of the indole ring. It involves the formation of an amide bond followed by reduction.

Caption: Forward synthesis via the acylation-reduction pathway.

Step 1: Friedel-Crafts Acylation

The electron-rich indole ring readily undergoes electrophilic substitution at the C3 position.[11] (S)-N-Methylproline is first converted to a more reactive species, such as an acid chloride or activated with a coupling agent. This electrophile then reacts with 5-bromoindole, often in the presence of a Lewis acid, to form the key amide intermediate.

Experimental Protocol: Acylation of 5-Bromoindole

-

Activation: Prepare (S)-N-methylprolinoyl chloride by reacting (S)-N-methylproline with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0°C. Remove the excess reagent and solvent under reduced pressure.

-

Acylation Reaction: Dissolve 5-bromoindole (1 equivalent) in an anhydrous solvent such as DCM or THF. Add a suitable Lewis acid if necessary (e.g., AlCl₃). Cool the mixture to 0°C.

-

Addition: Add a solution of the freshly prepared (S)-N-methylprolinoyl chloride (1.1 equivalents) in the same solvent dropwise to the 5-bromoindole solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

-

Work-up and Purification: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to yield (S)-2-(5-Bromo-1H-indole-3-carbonyl)-1-methylpyrrolidine.

Step 2: Reduction of the Amide Intermediate

The final step involves the complete reduction of the amide carbonyl group to a methylene group. Strong reducing agents are required for this transformation. While LiAlH₄ is effective, other reagents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, also known as Red-Al®) are often preferred in industrial settings due to better solubility and handling characteristics.[4][5]

Experimental Protocol: Reduction to the Final Product [4]

-

Preparation: Dissolve the amide intermediate (1 equivalent) in an anhydrous solvent such as THF or toluene under a nitrogen atmosphere.

-

Addition of Reducing Agent: Add a solution of SDMA (70% in toluene, approx. 2-3 equivalents) dropwise to the stirred solution, maintaining the temperature between 30-40°C.[4]

-

Reaction: After the addition, heat the mixture to approximately 50°C and stir for 1-3 hours until the starting material is consumed (monitored by TLC or HPLC).

-

Quenching: Cool the reaction mixture to 5°C. Carefully quench the reaction by the slow, sequential addition of water and a 10% aqueous solution of sodium hydroxide.

-

Work-up and Purification: Dilute the mixture with toluene and stir vigorously. Separate the organic layer, wash with water and brine, and dry over sodium sulfate. Evaporate the solvent to yield the crude product. The final product, this compound, can be purified by crystallization from a suitable solvent like toluene or ethyl acetate/heptane.[4][12]

Conclusion

The synthesis of this compound is reliably achieved through a convergent, multi-step sequence. The highlighted pathway, centered around a Friedel-Crafts acylation followed by a robust amide reduction, provides excellent control over both regioselectivity on the indole core and preservation of the critical stereocenter on the pyrrolidine ring. Careful optimization of reaction conditions, particularly temperature control during bromination and the choice of reducing agent, is paramount to achieving high yields and purity. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals engaged in the synthesis of complex indole alkaloids and related pharmaceutical intermediates.

References

- Chavdarian, C. G., & Sanders, E. B. (1981). SYNTHESES OF (S)-(-)-N-METHYLPROLINOL. Organic Preparations and Procedures International, 13(5), 389-392.

- Wang, Z. (2023). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters.

-

Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 293-328. Available from: [Link]

-

Baviskar, A. T., & Bäte, M. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 715-749. Available from: [Link]

-

Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Wikipedia. Available from: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available from: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). Molecules. Available from: [Link]

-

Očenášová, L., et al. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5). Available from: [Link]

-

Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. Available from: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

-

Pharmaffiliates. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole. Pharmaffiliates. Available from: [Link]

- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents.

- Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Google Patents.

-

gsrs. 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)-. gsrs. Available from: [Link]

-

Aghazadeh, M., et al. (2015). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. Available from: [Link]

-

PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. Available from: [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2023). Molecules. Available from: [Link]

- Google Patents. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole. Google Patents.

-

(R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity h5-HT1B/1D ligands. (2003). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 5. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 10. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 11. soc.chim.it [soc.chim.it]

- 12. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole, a chiral indole derivative, is a compound of significant interest in pharmaceutical development, primarily recognized as a related substance to the anti-migraine drug, Eletriptan. As a key impurity, its synthesis, characterization, and control are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While specific, publicly available spectra for the (S)-enantiomer (CAS: 208464-41-9) are limited, a comprehensive understanding of its spectroscopic properties can be derived from the well-documented data of its corresponding (R)-enantiomer (CAS: 143322-57-0), a key intermediate in the synthesis of Eletriptan. The core spectroscopic characteristics, aside from optical rotation, are identical for both enantiomers. This guide will, therefore, leverage the available information for the (R)-enantiomer to present a detailed and scientifically grounded overview applicable to the (S)-enantiomer.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound comprises a 5-bromo-substituted indole ring linked at the 3-position to a methyl-pyrrolidine moiety. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and quantification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BrN₂ | [1][2] |

| Molecular Weight | 293.20 g/mol | [1][2] |

| CAS Number | 208464-41-9 | |

| Appearance | Off-White to Dark Yellow Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in the indole ring, the pyrrolidine ring, and the methyl group.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | ~8.1 | br s | 1H |

| Aromatic H (Indole) | 7.0 - 7.8 | m | 3H |

| C2-H (Indole) | ~6.9 | s | 1H |

| Methylene bridge (-CH₂-) | 2.8 - 3.2 | m | 2H |

| Pyrrolidine ring protons | 1.5 - 2.5 | m | 7H |

| N-Methyl (-CH₃) | ~2.3 | s | 3H |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single deuterium signal that does not interfere with the proton spectrum. The chemical shifts are influenced by the electronic environment of each proton. For instance, the indole N-H proton is deshielded due to the aromatic nature of the indole ring and its involvement in hydrogen bonding, resulting in a downfield shift. The aromatic protons of the bromo-substituted benzene ring will show a complex splitting pattern due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C (Indole) | 110 - 140 |

| C=C (Indole) | 100 - 125 |

| Methylene bridge (-CH₂-) | ~30 |

| Pyrrolidine ring carbons | 20 - 60 |

| N-Methyl (-CH₃) | ~40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | N-H Stretch | Characteristic of the indole N-H bond. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Indicates the presence of the indole ring. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Corresponds to the pyrrolidine and methyl C-H bonds. |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Aromatic ring vibrations of the indole nucleus. |

| ~1340 | C-N Stretch | Associated with the tertiary amine in the pyrrolidine ring. |

| ~800 | C-H Bend (Aromatic) | Out-of-plane bending for the substituted benzene ring. |

| ~550 | C-Br Stretch | Indicates the presence of the bromo substituent. |

Self-Validating System: The combination of these characteristic peaks provides a high degree of confidence in the identification of the compound. For instance, the presence of both the N-H stretch and the aromatic C-H and C=C stretches strongly suggests an indole moiety, while the aliphatic C-H and C-N stretches point to the methyl-pyrrolidine group. The C-Br stretch further confirms the bromo-substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 292 and an M+2 peak at m/z 294 of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation Pattern: A prominent fragment would likely result from the cleavage of the bond between the indole ring and the methyl-pyrrolidinemethyl side chain. This would lead to a fragment ion corresponding to the 1-methyl-2-methylenepyrrolidinium cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Structural Features

Caption: Key Spectroscopic Features of the Molecule

Conclusion

The spectroscopic characterization of this compound is fundamental to its role as a pharmaceutical reference standard. A combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation. This guide has detailed the expected spectroscopic data, the rationale behind the experimental approaches, and the interpretation of the results, serving as a valuable resource for scientists and professionals in the field of drug development and quality control. The principles and expected data outlined herein, primarily based on its well-characterized (R)-enantiomer, provide a robust framework for the analysis of this important molecule.

References

-

PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. [Link]

Sources

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile for the compound this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this chiral indole derivative. We will explore the structural basis of its solubility, present detailed experimental protocols for its assessment, and discuss the critical factors that modulate its behavior in various solvent systems.

Introduction to the Compound and Its Physicochemical Context

This compound is a significant chiral intermediate. While its enantiomer, the (R)-isomer, is a well-documented precursor in the synthesis of Eletriptan, a selective 5-HT1B/1D receptor agonist for migraine treatment, the (S)-isomer is also of significant interest, often as a stereoisomeric impurity or a research tool.[1][2] Understanding its solubility is paramount for its application in synthesis, purification, and biological assays.

The solubility of a compound is fundamentally governed by its molecular structure.[3] Key features of this compound that dictate its solubility include:

-

The Indole Nucleus: This bicyclic aromatic system is largely hydrophobic, contributing to poor aqueous solubility.[4]

-

The Bromine Substituent: The halogen at the 5-position increases the molecular weight and lipophilicity, generally decreasing solubility in polar solvents like water.

-

The (S)-1-methylpyrrolidin-2-yl)methyl Group: This side chain contains a tertiary amine, which is a basic functional group. This group is ionizable, meaning its protonation state is dependent on the pH of the medium. This feature is the most critical determinant of its aqueous solubility profile.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BrN₂ | [1] |

| Molecular Weight | 293.20 g/mol | [1][5] |

| CAS Number | 208464-41-9 (S-isomer) | [6] |

| Predicted XLogP3 | 3.6 | [5] |

| Known Solvents | Dichloromethane, Methanol | [1][7] |

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery and development, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[8]

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[8][9] It reflects the compound's tendency to precipitate under conditions often encountered in high-throughput screening (HTS) biological assays.[3] A high kinetic solubility is desirable to avoid false negatives or unreliable data in early-stage in vitro testing.[9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[8][10] This value is critical for preformulation studies, understanding oral absorption, and developing viable dosage forms.[3][11] The shake-flask method is the gold standard for its determination.[12]

The relationship between these two parameters is crucial. Kinetic measurements can often overestimate true solubility due to the formation of supersaturated solutions.[13] Therefore, thermodynamic assays are essential to confirm early results and guide development.[10]

Methodologies for Solubility Determination

Accurate determination of solubility requires robust and validated protocols. Below are detailed methodologies for assessing both the kinetic and thermodynamic solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, suitable for early-stage discovery, using a nephelometric (light-scattering) approach.[3][14][15]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials & Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker/incubator

-

Laser Nephelometer or a plate reader capable of measuring light scattering

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Mapping: Design the plate layout, including wells for blanks (DMSO + buffer), controls (compounds with known low, medium, and high solubility), and the test compound in replicate (n=2 or 3).

-

Serial Dilution: Add 100 µL of PBS pH 7.4 to all assay wells.

-

Compound Addition: Transfer 2 µL of the 10 mM DMSO stock solution to the first row of assay wells. This creates a starting concentration of 200 µM with a final DMSO concentration of 2%.[9]

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1.5 to 2 hours.[9][14][16]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the negative control wells (buffer with DMSO only).

Caption: Workflow for Kinetic Solubility Determination.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol follows the "gold standard" shake-flask method to determine the true equilibrium solubility.[12]

Objective: To measure the maximum concentration of the compound that dissolves in a buffer after an extended equilibration period.

Materials & Equipment:

-

This compound (solid powder)

-

Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 and 7.4 Phosphate)[11]

-

Glass vials with screw caps

-

Vial roller, orbital shaker, or stirring plate

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system

-

Analytical balance

Procedure:

-

Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., 1-2 mL).[13] The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid pellet.

-

Filtration: Filter the supernatant through a syringe filter to remove any fine, undissolved particles. Adsorption to the filter should be assessed and accounted for if significant.[18]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in a suitable solvent.[10][19]

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Modulating Solubility

The Critical Influence of pH

For an ionizable compound like this compound, pH is the most dominant factor affecting aqueous solubility.[13][20] The tertiary amine in the pyrrolidine ring is basic and will become protonated in acidic conditions.

-

At Low pH (pH < pKa): The amine is predominantly in its protonated, cationic form. This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.

-

At High pH (pH > pKa): The amine exists primarily as the neutral, free base. The molecule's overall character is dominated by its hydrophobic indole core, resulting in very low aqueous solubility.

This relationship is crucial for predicting its behavior in the gastrointestinal tract and for developing oral formulations.[19] Determining the compound's pKa is a vital step in a full solubility characterization.

Caption: Impact of pH on the Ionization and Solubility.

Use of Co-solvents and Formulation Strategies

Given the compound's low intrinsic aqueous solubility, formulation strategies are often necessary.

-

Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) can be used to increase solubility for preclinical studies.[21] These solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic molecules.

-

Surfactants: Non-ionic surfactants such as Tween® 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

-

Salt Forms: For a basic compound, forming a salt (e.g., hydrochloride or tartrate salt) can dramatically improve its solid-state properties and aqueous solubility.[22]

Hypothetical Solubility Data Summary

While extensive experimental data for the specific (S)-isomer is not publicly available, we can construct a hypothetical profile based on its structure and the behavior of similar indole derivatives.[23] This serves as a predictive framework for experimental design.

Table 2: Hypothetical Solubility Profile of this compound

| Solvent/Medium | Solvent Type | Expected Solubility (µg/mL) | Classification | Rationale |

| Water (pH 7.4) | Aqueous | < 1 | Practically Insoluble | The neutral form is dominated by the hydrophobic indole and bromo-substituent. |

| 0.1 M HCl (pH ~1.2) | Aqueous | > 1000 | Highly Soluble | The basic amine is fully protonated, forming a highly soluble salt in situ. |

| PBS (pH 7.4) | Aqueous Buffer | 1 - 10 | Sparingly Soluble | Similar to water, the compound is mostly in its neutral, poorly soluble form. |

| FaSSIF (pH 6.5) | Biorelevant Media | 10 - 50 | Slightly Soluble | Mildly acidic conditions and the presence of bile salts may slightly enhance solubility over PBS. |

| Methanol | Polar Organic | > 10,000 | Freely Soluble | Known to be soluble in methanol.[1][7] |

| Dichloromethane | Non-polar Organic | > 10,000 | Freely Soluble | Known to be soluble in DCM.[1][7] |

| DMSO | Polar Aprotic | > 50,000 | Very Soluble | Commonly used as a stock solvent for in vitro assays. |

Conclusion and Strategic Outlook

The solubility profile of this compound is characterized by very low intrinsic aqueous solubility and a strong dependence on pH. Its basic nature allows for significantly enhanced solubility under acidic conditions, a property that is critical for both chemical synthesis and potential biological applications. For research and development purposes, dissolution in organic solvents like DMSO, methanol, or DCM is straightforward. However, for any aqueous-based biological assays or preclinical formulation, careful consideration of pH and the potential need for solubilizing excipients is essential. A full characterization would necessitate experimental determination of its pKa and thermodynamic solubility in various biorelevant media to support any further development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

Marengo, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

-

Domainex. Thermodynamic Solubility Assay.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BenchChem. Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.

-

Solubility of Things. Indole.

-

BioDuro. ADME Solubility Assay.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Zhang, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

-

Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole.

-

BenchChem. (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole.

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Evotec. Thermodynamic Solubility Assay.

-

BenchChem. A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine.

-

AXEL. 85-5333-09 5-Bromo-3-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole 5mg 435587.

-

Simson Pharma Limited. (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol.

-

ChemicalBook. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.

-

Ascendia Pharma. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.

-

WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

-

Pharmaguideline. Factors that Affect the Solubility of Drugs.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

-

LGC Standards. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.

-

SVAK Life Sciences. This compound.

-

CuriRx. 4 important Factors to Consider while Preparing a Preclinical Development Compound.

-

ResearchGate. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations.

-

BLDpharm. This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 208464-41-9|this compound|BLD Pharm [bldpharm.com]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. evotec.com [evotec.com]

- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. rheolution.com [rheolution.com]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. renejix.com [renejix.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole

An In-Depth Technical Guide to 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: A Story of Stereoisomers in Pharmaceutical Development

Introduction: The Significance of a Single Chiral Center

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. A subtle change in stereochemistry can mean the difference between a potent therapeutic agent and an inactive or even harmful compound. This guide delves into the discovery and history of 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a molecule that serves as a quintessential example of this principle.

While the query specifies the (S)-enantiomer, the scientific and industrial narrative is overwhelmingly dominated by its mirror image, the (R)-enantiomer. The (R)-form is a critical, well-documented intermediate in the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.[1][2] Eletriptan is marketed by Pfizer under the trade name Relpax®.[1][2] In this context, the (S)-enantiomer is primarily recognized and controlled as a stereoisomeric impurity, known as Eletriptan USP Related Compound B (S-Isomer).[3]

This guide will, therefore, provide a comprehensive technical overview of the core molecule, focusing on the synthesis, properties, and applications of the pharmacologically significant (R)-enantiomer while contextualizing the role and relevance of the (S)-enantiomer as its critical stereoisomeric counterpart.

The Role in Drug Development: An Essential Precursor to Eletriptan

The development of Eletriptan in the late 20th century as a treatment for migraines necessitated a robust and scalable synthetic route. The indole scaffold, coupled with a methylpyrrolidine side chain, was identified as a key pharmacophore for interacting with serotonin receptors. The target molecule, Eletriptan, is specifically the (R)-enantiomer. Consequently, the discovery and optimization of a synthetic pathway for its key precursor, (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, often referred to in patents as "BIP" (Bromo Indole Precursor), was a pivotal achievement.[1][4]

The bromine atom at the 5-position of the indole ring is strategically important. It serves as a chemical handle for subsequent carbon-carbon bond-forming reactions, specifically the Heck reaction, to append the final side chain required for Eletriptan's biological activity. The (R)-configuration of the pyrrolidine ring is essential for the final drug's selective and high-affinity binding to the target receptors.

Synthesis and Manufacturing: A Focus on Stereocontrol

The industrial synthesis of (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a multi-step process where the control of stereochemistry is the most critical parameter. The synthesis originates from a chiral starting material, ensuring the desired (R)-configuration in the final product.

Core Synthetic Strategy

The most common pathway involves the acylation of a 5-bromoindole Grignard reagent with an activated derivative of (R)-N-methylproline, followed by the reduction of the resulting ketone.

A generalized workflow is as follows:

Caption: Generalized synthetic workflow for (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (BIP).

Detailed Experimental Protocol: Synthesis of (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

The following protocol is a synthesized representation based on methodologies described in the patent literature.[1][4] Caution: This process involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory setting.

Step 1: Preparation of the Ketone Intermediate ((R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester)

-

Grignard Formation: To a solution of 5-bromoindole in an aprotic solvent such as dichloromethane, ethylmagnesium bromide is added to form the indolyl Grignard reagent.

-

Acylation: In a separate reaction vessel, (R)-N-benzyloxycarbonyl-prolinoyl chloride is prepared. This acylating agent is then added to the Grignard solution. U.S. Patent 6,441,192 describes a process where the two reactant streams are added simultaneously to a reaction vessel to control the reaction conditions.[2]

-

Work-up: The reaction is quenched with an aqueous solution, and the organic layer containing the ketone intermediate is separated, washed, and concentrated.

Step 2: Reduction to the Final Product

-

Reaction Setup: The ketone intermediate is dissolved or suspended in a dry, aprotic solvent like tetrahydrofuran (THF) or toluene under an inert nitrogen atmosphere.[1][4]

-

Addition of Reducing Agent: A powerful reducing agent is added dropwise, maintaining the temperature between 30-40°C. While lithium aluminum hydride (LAH) was initially used, it is pyrophoric and reacts violently with water.[4] Safer and more selective reducing agents are now preferred, such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), commercially known as Red-Al®.[1][2][4] This agent has the advantage of reducing both the ketone and the N-Cbz protecting group in a single step to yield the desired N-methylpyrrolidine moiety.

-

Quenching and Work-up: After the reaction is complete (monitored by HPLC), the mixture is carefully cooled and quenched with water, followed by an aqueous sodium hydroxide solution.[1]

-

Extraction and Isolation: The product is extracted into an organic solvent like toluene. The organic layers are combined, washed, and concentrated.[5]

-

Crystallization: The crude product is purified by crystallization from a solvent system such as toluene/heptane or ethyl acetate to yield the final product as a crystalline solid.[1][4]

Analytical Characterization and Impurity Profile

The quality control of (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is critical for its use in GMP (Good Manufacturing Practice) synthesis of Eletriptan. The primary focus is on purity and the quantification of key impurities.

Key Impurities to Monitor:

-

Des-Bromo-BIP: The impurity lacking the bromine atom.

-

OH-BIP: An alcohol impurity resulting from incomplete reduction.

-

Keto-BIP: The unreacted ketone starting material.

-

(S)-enantiomer: The stereoisomeric impurity, which can arise from chiral contamination of the (R)-N-methylproline starting material.

High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, is the standard method for determining the purity and enantiomeric excess of the final product.

Table 1: Representative Purity Data from Patent Examples

| Example ID | Purification Method | Purity (Norm %) | Des-Bromo-BIP (%) | OH-BIP (%) | Keto-BIP (%) | Reference |

| Example 9 | Crystallization (Toluene) | 93.0% | 0.70% | 0.07% | 5.46% | [4] |

| Example 10 | Crystallization (Toluene/Heptane) | 97.9% | 0.21% | 0.28% | 1.48% | [1] |

| Example 11 | Slurry (MTBE) & Crystallization | 97.7% | 0.60% | 0.30% | 1.30% | [1][4] |

Note: Data is synthesized from patent literature and represents typical, not absolute, values.

The (S)-Enantiomer: A Note on its Synthesis

While not the target of industrial production, the synthesis of (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be readily achieved for use as an analytical standard or for research purposes. The synthetic route would be identical to that of the (R)-enantiomer, with the critical exception of using (S)-N-benzyloxycarbonyl-proline as the starting material.

Caption: Conceptual workflow for the synthesis of the (S)-enantiomer.

The availability of this enantiomer is crucial for developing and validating analytical methods capable of detecting and quantifying it as an impurity in the production of the (R)-enantiomer intermediate and the final Eletriptan active pharmaceutical ingredient.

Conclusion

The story of 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a powerful illustration of the centrality of stereochemistry in modern drug development. While the (S)-enantiomer is a chemical possibility, it is the (R)-enantiomer that holds the key to the therapeutic efficacy of Eletriptan. The discovery of efficient and stereoselective synthetic routes to this vital intermediate has enabled the large-scale production of an important medicine for migraine sufferers. The rigorous control of its stereoisomeric impurity, the (S)-form, underscores the precision required in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This technical guide highlights not just the history and synthesis of a molecule, but the broader principles of scientific integrity and control that govern the journey from a chemical intermediate to a life-changing therapeutic.

References

- US20080319205A1 - Process for preparing 5-bromo-3-[(R)

- WO2008150500A1 - A process for preparing 5-bromo-3-[(r)

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole - PubChem. [Link]

-

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole | Pharmaffiliates. [Link]

-

(R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE - gsrs. [Link]

- WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google P

Sources

- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 2. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]

- 3. :: this compound oxalate | SVAK Lifesciences :: [svaklifesciences.com]

- 4. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 5. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole IUPAC name and synonyms

An In-depth Technical Guide to (S)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Foreword